molecular formula C6Cl2O3S B11879638 4,6-Dichlorothieno[3,4-c]furan-1,3-dione

4,6-Dichlorothieno[3,4-c]furan-1,3-dione

Cat. No.: B11879638
M. Wt: 223.03 g/mol
InChI Key: OEPSYZSURHKULR-UHFFFAOYSA-N
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Description

Significance of Sulfur- and Oxygen-Containing Heterocyclic Systems in Advanced Chemical Research

Heterocyclic systems containing both sulfur and oxygen atoms are foundational to numerous areas of advanced chemical research. These structural motifs are present in a wide array of biologically active molecules and functional organic materials. The presence of both sulfur and oxygen heteroatoms can impart unique electronic and conformational properties, influencing the molecule's reactivity, stability, and intermolecular interactions.

In medicinal chemistry, sulfur- and oxygen-containing heterocycles are integral components of many pharmaceutical agents, exhibiting a broad spectrum of biological activities. The diverse functionalities and stereochemical arrangements possible with these scaffolds allow for the fine-tuning of drug-receptor interactions.

Overview of Thieno[3,4-c]furan-1,3-dione Derivatives and Their Research Context

The thieno[3,4-c]furan-1,3-dione scaffold represents a class of fused heterocyclic systems that has garnered interest in materials science. The core structure combines a thiophene (B33073) ring with a furan-1,3-dione moiety. This fusion results in a planar, electron-deficient system.

Research into thieno[3,4-c]furan-1,3-dione derivatives has often focused on their application in the development of organic electronic materials, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the dione (B5365651) functionality, coupled with the electron-rich character of the thiophene ring, allows for the creation of donor-acceptor type materials with tunable electronic properties. For instance, the related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) scaffold is recognized for creating coplanar and rigid structures that can stabilize excited energy states, a desirable property for photovoltaic applications. researchgate.net

Positioning of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione within the Landscape of Fused Heterocycles

The specific compound, this compound, is a halogenated derivative of the parent thieno[3,4-c]furan-1,3-dione. The introduction of chlorine atoms onto the thiophene ring is a common strategy in organic synthesis to modulate the electronic properties of a molecule and to provide reactive sites for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichlorothieno[3,4-c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPSYZSURHKULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=C1C(=O)OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 4,6 Dichlorothieno 3,4 C Furan 1,3 Dione and Its Analogs

Retrosynthetic Analysis and Key Precursors of the Thieno[3,4-c]furan-1,3-dione Core

A logical retrosynthetic disconnection of the thieno[3,4-c]furan-1,3-dione core points to thiophene-3,4-dicarboxylic acid as the most crucial precursor. This dicarboxylic acid can be readily cyclized to form the desired anhydride (B1165640) ring system. The synthesis of thiophene-3,4-dicarboxylic acid itself can be achieved through various routes, often starting from simpler thiophene (B33073) derivatives.

Utilization of Thiophene-3,4-dicarboxylic Acid in Thienofuran Dione (B5365651) Synthesis

The most direct and widely employed method for the synthesis of the parent thieno[3,4-c]furan-1,3-dione is the dehydration of thiophene-3,4-dicarboxylic acid. This intramolecular cyclization is typically achieved by refluxing the dicarboxylic acid in a dehydrating agent, with acetic anhydride being a common and effective choice. The reaction proceeds with high efficiency, often yielding the desired product in the range of 85-90%. The mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the second carboxylic acid group to form the stable five-membered anhydride ring.

Methodologies for Halogenation: Regioselective Dichlorination Approaches

The introduction of chlorine atoms at the 4- and 6-positions of the thieno[3,4-c]furan-1,3-dione core is a key transformation for tuning its electronic properties. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution. However, achieving regioselectivity is paramount. Two primary strategies are employed: direct halogenation of the pre-formed heterocyclic core and the synthesis from already halogenated thiophene precursors.

Direct Halogenation Protocols

Direct halogenation of the thieno[3,4-c]furan-1,3-dione core involves treating the compound with a suitable chlorinating agent. While specific protocols for the dichlorination of this exact molecule are not extensively detailed in publicly available literature, analogous reactions on similar structures provide insight into effective methods. For instance, the bromination of the structurally related thieno[3,4-c]pyrrole-4,6-dione (B1257111) is successfully achieved using N-Bromosuccinimide (NBS) in a mixture of sulfuric acid and trifluoroacetic acid. This suggests that electrophilic chlorinating agents would be effective for the thieno[3,4-c]furan-1,3-dione core.

A common chlorinating agent for such aromatic systems is N-chlorosuccinimide (NCS). A plausible direct chlorination strategy would involve the reaction of thieno[3,4-c]furan-1,3-dione with at least two equivalents of NCS in a suitable solvent, such as a mixture of acetic acid and N,N-dimethylformamide. A Chinese patent describes a similar method for the dichlorination of 3-methylthiophene-2-carboxylic acid, where NCS is used in a mixed solvent system to achieve high yields of the dichlorinated product. google.com This approach offers the advantage of a short synthetic sequence, directly modifying the core structure.

Synthesis via Halogenated Thiophene Intermediates

An alternative and often more regioselective approach is to construct the thieno[3,4-c]furan-1,3-dione ring system from a thiophene precursor that already contains the desired chlorine atoms. This strategy relies on the synthesis of 2,5-dichlorothiophene-3,4-dicarboxylic acid or its derivatives. The synthesis of such precursors can be accomplished through several methods, including the direct chlorination of thiophene-3,4-dicarboxylic acid or the functionalization of 2,5-dichlorothiophene (B70043).

For instance, 2,5-dichlorothiophene can be lithiated and then carboxylated to introduce the carboxylic acid groups at the 3- and 4-positions. Once the 2,5-dichloro-3,4-thiophenedicarboxylic acid is obtained, it can be subjected to intramolecular cyclization, similar to the non-halogenated analog, by heating in a dehydrating agent like acetic anhydride to yield 4,6-Dichlorothieno[3,4-c]furan-1,3-dione. This method provides unambiguous regiocontrol of the chlorine atoms.

Divergent Synthetic Pathways to Functionalized Thieno[3,4-c]furan-1,3-dione Derivatives

The synthetic strategies discussed can be adapted to produce a variety of functionalized thieno[3,4-c]furan-1,3-dione derivatives. For example, by using different halogenating agents, one can access other dihalo-analogs. The existence of 4,6-Dibromothieno[3,4-c]furan-1,3-dione is a testament to this, which can be synthesized using brominating agents like N-Bromosuccinimide. google.comsigmaaldrich.com

Furthermore, the precursor, thiophene-3,4-dicarboxylic acid, can be modified prior to cyclization. Introducing other functional groups onto the thiophene ring allows for the synthesis of a diverse library of thieno[3,4-c]furan-1,3-dione derivatives with tailored properties for various applications in materials science.

Comparative Analysis of Synthetic Yields, Efficiency, and Scalability

The choice of synthetic strategy for this compound and its analogs depends on factors such as desired purity, scale, and available starting materials. Below is a comparative analysis of the discussed methodologies.

Method Typical Reagents Number of Steps (from core) Potential Yield Scalability Advantages Disadvantages
Direct Halogenation N-Chlorosuccinimide (NCS), Acetic Acid/DMF1Moderate to HighGoodShort synthetic route.Potential for side products and purification challenges.
Synthesis from Halogenated Precursor 2,5-Dichlorothiophene, n-BuLi, CO2, Acetic AnhydrideMultipleHigh (overall)ModerateExcellent regiocontrol.Longer synthetic sequence, requires handling of organolithium reagents.

Direct halogenation offers a more atom-economical and shorter route. However, controlling the regioselectivity can be challenging, and mixtures of mono-, di-, and poly-halogenated products may be formed, necessitating careful purification. The synthesis from a pre-halogenated thiophene intermediate, while longer, provides unambiguous placement of the halogen atoms, which is often critical for the performance of the final material. The scalability of the direct halogenation route is generally favorable, while the multi-step synthesis from a halogenated precursor may be more complex and costly to scale up due to the use of cryogenic conditions and organometallic reagents.

Green Chemistry Approaches in Thienofuran Dione Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. While specific green chemistry methodologies for the direct synthesis of this compound are not extensively documented in publicly available literature, the broader field of thienofuran dione and analogous heterocyclic synthesis provides significant insights into sustainable approaches. These strategies focus on the reduction of hazardous waste, energy consumption, and the use of environmentally benign reagents and solvents.

Key green chemistry approaches applicable to the synthesis of thienofuran diones and their analogs include the use of alternative energy sources like microwave irradiation, the implementation of solvent-free reaction conditions, and the development of reusable and non-toxic catalysts. mdpi.comnih.gov These methods often lead to shorter reaction times, higher yields, and simpler purification processes, aligning with the core tenets of sustainable chemical manufacturing. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating. nih.govnih.gov This technology can significantly accelerate reaction rates, often leading to higher product yields and purity. nih.gov In the context of heterocyclic compound synthesis, microwave irradiation has been successfully employed in one-pot, multi-component reactions. For instance, the synthesis of dihydropyrimidinone derivatives has been achieved with high yields in short reaction times under microwave conditions. mdpi.comrasayanjournal.co.in This approach avoids the prolonged heating periods associated with conventional methods, thereby reducing energy consumption. nih.gov The application of microwave energy in a solvent-less system further enhances the green credentials of a synthetic route by directly energizing the reactant molecules. nih.gov

Solvent-Free and Catalyst-Free Reactions

A significant advancement in green synthesis is the development of solvent-free reactions, which eliminate the environmental and health hazards associated with volatile organic compounds. researchgate.net Several syntheses of heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and -thiones, have been successfully conducted without any solvent or catalyst, representing a highly eco-friendly approach. researchgate.net In other cases, solid-state mechanochemical methods, like ball-milling, have enabled the solvent-free synthesis of polymers from biomass-derived monomers at room temperature, showcasing a reduction in both solvent use and energy input. researchgate.net

Application of Eco-Friendly Catalysts

The use of heterogeneous, reusable, and non-toxic catalysts is a cornerstone of green chemistry. In the synthesis of dihydropyrimidinones, catalysts such as zeolite, montmorillonite, and silica (B1680970) ferric hydrogen sulfate (B86663) have been employed under solvent-free conditions. mdpi.comrasayanjournal.co.in These catalysts are often easily recoverable and can be reused multiple times without a significant loss of activity, making the process more economical and sustainable. rsc.org The development of biodegradable catalysts, like perchloric acid-modified polyethylene (B3416737) glycol, further illustrates the trend towards environmentally benign catalytic systems. mdpi.com

The following tables summarize research findings on green synthetic approaches for compounds analogous to thienofuran diones, highlighting the key parameters and outcomes.

Table 1: Microwave-Assisted Synthesis of Heterocyclic Analogs

Product Starting Materials Catalyst Solvent Reaction Time Yield (%) Reference
bis(dihydropyrimidinone)benzenes Terephthalic aldehyde, 1,3-dicarbonyl compounds, (thio)urea or guanidine Chlorotrimethylsilane (TMSCl) - 4-6 min >85 mdpi.com
Octahydroquinazolinone derivatives Dimedone, urea/thiourea, aromatic aldehydes Ammonium metavanadate (NH4VO3) Solvent-free - High mdpi.com
1,3,4-Oxadiazole derivatives Isoniazid derivatives - Solvent-free - Good nih.gov
Thiazolidinone analogues 1H-indole-2,3-dione, thiosemicarbazide Chloroacetic acid Ethanol - - nih.gov

Table 2: Solvent-Free Synthesis of Heterocyclic Analogs

Product Starting Materials Catalyst Temperature Reaction Time Yield (%) Reference
bis-3,4-dihydropyrimidin-2(1H)-one derivatives Dimedone or indane-1,3-dione, aldehyde, urea Perchloric acid-modified poly(ethylene)glycol 6000 70 °C - Excellent mdpi.com
3-substituted 5-phenylindeno-thiazolopyrimidinone derivatives Indane-1,3-dione, aldehyde, urea Poly(4-vinylpyridinium)hydrogen sulfate - - - mdpi.com
3,4-dihydropirimidine-2(1H)-ones Aldehyde, acetylacetone, urea Montmorillonite - - Good mdpi.com

Mechanistic Organic Chemistry and Reactivity of 4,6 Dichlorothieno 3,4 C Furan 1,3 Dione

Electronic Properties and Resonance Structures of the Dichlorothienofuran Dione (B5365651) System

The electronic landscape of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione is shaped by the cumulative effects of its constituent parts: a thiophene (B33073) ring, a fused furan-1,3-dione (anhydride) system, and two chlorine substituents. The electron-withdrawing nature of the anhydride (B1165640) functionality and the chlorine atoms is expected to significantly influence the electron density distribution across the heterocyclic system.

Quinoidal Character and Aromaticity Considerations in Related Systems

The core structure, thieno[3,4-c]furan-1,3-dione, can be viewed as a thiophene analogue of phthalic anhydride. Thiophene itself is an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene. wikipedia.org The fusion of the strongly electron-withdrawing furan-1,3-dione ring to the thiophene core is anticipated to diminish the aromatic character of the thiophene moiety. This reduction in aromaticity could, in turn, enhance the molecule's quinoidal character. In related systems, such as thieno[3,4-b]thiophenes, a significant quinoid-resonance effect has been identified as a key factor in modulating their electronic structures. acs.org

Furthermore, studies on quinoidal molecules incorporating benzothiophene (B83047) have shown that the extension of the fused ring system can promote π-electron delocalization and reduce the alternation of bond lengths, which is a hallmark of increased quinoidal nature. acs.org The two chlorine atoms attached to the thiophene ring will further modulate the electronic properties. Through their inductive effect, they withdraw electron density, while their lone pairs can participate in resonance, donating electron density back to the ring. The net electronic impact will be a balance of these opposing effects, likely resulting in a highly polarized molecule.

Nucleophilic and Electrophilic Reactivity Profiles

The predicted reactivity of this compound is expected to be dominated by its electrophilic nature, making it susceptible to nucleophilic attack at multiple sites. Conversely, electrophilic substitution on the thiophene ring is likely to be disfavored.

Reactions at the Carbonyl Centers

The furan-1,3-dione portion of the molecule is a cyclic acid anhydride. Such functional groups are well-known for their reactivity towards nucleophiles due to the highly electrophilic nature of the carbonyl carbons. libretexts.orglibretexts.org This electrophilicity is amplified by the presence of two electron-withdrawing oxygen atoms. It is therefore highly probable that this compound will readily react with various nucleophiles at these carbonyl centers.

Based on the general reactivity of cyclic anhydrides, the following reactions can be anticipated:

Reaction TypeNucleophileExpected Product
Hydrolysis WaterThe corresponding 3,4-dicarboxylic acid
Alcoholysis AlcoholsA monoester of the dicarboxylic acid
Aminolysis AminesAn amic acid, potentially cyclizing to an imide upon heating

The electron-withdrawing influence of the dichlorinated thiophene ring is expected to further enhance the reactivity of these carbonyl centers.

Reactivity at the Halogenated Thiophene Moiety

The thiophene ring is substituted with two chlorine atoms, which are deactivating groups for electrophilic aromatic substitution due to their strong inductive electron withdrawal. This deactivation, coupled with the presence of the powerfully electron-withdrawing anhydride ring, makes electrophilic attack on the thiophene moiety highly unlikely.

A more probable reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one or both of the chlorine atoms. The fused, strongly electron-withdrawing furan-1,3-dione system would stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution. This is analogous to the observed reactivity of 4,5-dichlorophthalic anhydride, which is known to undergo nucleophilic substitution reactions. mdpi.comresearchgate.netnih.gov Thus, it is reasonable to predict that the chlorine atoms in this compound are susceptible to displacement by potent nucleophiles.

Cycloaddition Reactions Involving this compound

A thorough review of the scientific literature did not yield any specific studies on the participation of this compound in cycloaddition reactions. While the double bonds within the thiophene ring could theoretically act as a diene or dienophile in Diels-Alder reactions, the inherent aromaticity of the thiophene ring generally renders it unreactive in such transformations unless significantly activated.

Ring-Opening and Rearrangement Mechanisms

Aside from the nucleophilic ring-opening of the anhydride functionality as detailed in section 3.2.1, no information regarding other potential ring-opening or rearrangement mechanisms for this compound could be located in the searched scientific databases.

Photochemical Transformations of Thienofuran Systems

Currently, specific research detailing the photochemical transformations of this compound is not available in the public domain. General principles of photochemistry in related heterocyclic systems, such as furans and thiophenes, suggest that irradiation could potentially lead to a variety of reactions. However, without direct experimental evidence on this compound, any discussion of its specific photochemical behavior would be speculative.

The photochemistry of simpler, related molecules can offer some insights into potential reaction pathways. For instance, the photolysis of furan (B31954) has been shown to yield products like cyclopropene-3-carbaldehyde, proceeding through a Dewar furan intermediate. netsci-journal.com The specific reaction pathways are dependent on the state from which the reaction occurs, with different products arising from the excited singlet state versus the triplet state. netsci-journal.com Similarly, studies on 2-furyl- and 2-thienyl-ethylenes have demonstrated that photochemical cyclodehydrogenation can occur, leading to the formation of larger, fused aromatic systems. rsc.org

It is important to note that the presence of the dichloro and dione functionalities on the thieno[3,4-c]furan core would significantly influence its electronic structure and, consequently, its photochemical reactivity. These substituents could alter the absorption characteristics, the energies of the excited states, and the preferred decay pathways, potentially leading to unique photochemical outcomes that are not observed in the parent furan or thiophene systems.

Further empirical research, including detailed spectroscopic analysis and product isolation studies following UV irradiation of this compound, is necessary to elucidate its specific photochemical transformations. Without such dedicated studies, a scientifically rigorous account of its reactivity under photochemical conditions cannot be provided.

Derivatization and Polymerization of 4,6 Dichlorothieno 3,4 C Furan 1,3 Dione Scaffolds

Covalent Functionalization Strategies for the Dichlorothienofuran Dione (B5365651) Core

The primary covalent functionalization of the 4,6-dichlorothieno[3,4-c]furan-1,3-dione core involves the conversion of the furan-1,3-dione moiety into a thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) scaffold. This transformation is typically achieved through a condensation reaction with primary amines. This reaction is a cornerstone for introducing a wide variety of functional groups onto the core structure by selecting appropriately substituted amines.

Beyond this imidization reaction, the chlorine atoms on the thiophene (B33073) ring offer further opportunities for covalent modification. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine atoms with other functional groups. The electron-withdrawing nature of the dione moiety activates the chlorine atoms towards nucleophilic attack, facilitating their displacement by nucleophiles such as amines, alkoxides, or thiolates. This allows for the fine-tuning of the electronic and physical properties of the resulting molecules.

Synthesis of Thieno[3,4-c]pyrrole-4,6-dione (TPD) Analogs from Thienofuran Diones

The synthesis of Thieno[3,4-c]pyrrole-4,6-dione (TPD) analogs from this compound is a straightforward and widely utilized method to create building blocks for organic semiconductors. The process involves the reaction of the dichlorinated furan (B31954) dione with a primary amine in a suitable solvent, often at elevated temperatures.

A general synthetic scheme for this conversion is as follows:

Starting Material: this compound

Reagent: A primary amine (R-NH2)

Product: 5-alkyl/aryl-4,6-dichlorothieno[3,4-c]pyrrole-4,6-dione

This reaction is crucial as it allows for the introduction of various side chains (R-groups) onto the nitrogen atom of the resulting imide. These side chains play a significant role in determining the solubility, morphology, and electronic properties of the final TPD-based materials. For instance, long, branched alkyl chains are often introduced to enhance solubility in common organic solvents, which is essential for solution-based processing of electronic devices.

Incorporation of this compound into Conjugated Polymeric Structures

The this compound unit can be incorporated into conjugated polymeric structures primarily through the conversion to its more stable and reactive TPD derivative. The resulting dichlorinated TPD monomer can then be polymerized using various cross-coupling techniques where the chlorine atoms serve as reactive handles.

Direct Arylation Polymerization Techniques

Direct arylation polymerization (DAP) is an increasingly popular method for the synthesis of conjugated polymers due to its atom economy and reduced generation of toxic byproducts. In the context of TPD-based polymers, DAP involves the palladium-catalyzed coupling of a C-H bond of a comonomer with the C-Cl bonds of the dichlorinated TPD monomer. nih.gov

This method avoids the need for pre-functionalization of the comonomer with organometallic reagents (e.g., organotin or organoboron compounds), simplifying the synthetic process. The choice of catalyst, ligand, and reaction conditions is crucial to achieve high molecular weight polymers with the desired regioselectivity. Homopolymers of TPD derivatives have been successfully synthesized using direct CH–CH arylation polymerization, yielding materials with high molecular weights and promising electron mobilities. nih.gov

PolymerMonomer(s)Polymerization MethodMolecular Weight (Mn)Electron Mobility (cm²/Vs)
P1 5-Hexyl-thieno[3,4-c]pyrrole-4,6-dioneDirect CH–CH Arylation174.7 K2.11 x 10⁻³
P2 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dioneDirect CH–CH Arylation70.5 K-
P3 1,5-di(2-ethylhexyl)-pyromellitic diimideDirect CH–CH Arylation43.0 K-

Table 1: Properties of homopolymers synthesized via direct arylation polymerization. Data sourced from nih.gov.

Metal-Catalyzed Cross-Coupling Reactions

Traditional metal-catalyzed cross-coupling reactions, such as Stille and Suzuki coupling, are robust and widely employed methods for the synthesis of TPD-containing conjugated polymers. These reactions involve the coupling of the dichlorinated TPD monomer with a bistannylated or bis(boronic acid/ester) comonomer in the presence of a palladium catalyst.

Stille Coupling: This reaction pairs the dichlorinated TPD monomer with an organotin compound. It is known for its tolerance to a wide range of functional groups.

Suzuki Coupling: This reaction utilizes an organoboron compound, which is generally less toxic than the organotin reagents used in Stille coupling.

These methods have been successfully used to synthesize a variety of donor-acceptor (D-A) copolymers where the electron-deficient TPD unit is paired with an electron-rich comonomer. The properties of the resulting polymers, such as their band gap and charge carrier mobility, can be tuned by carefully selecting the comonomer.

Design and Synthesis of π-Conjugated Oligomers and Macromolecules

The this compound scaffold, after conversion to its TPD analog, serves as a fundamental building block for the design and synthesis of well-defined π-conjugated oligomers and macromolecules. These materials are valuable for fundamental studies of structure-property relationships and for applications in organic electronics where precise control over molecular weight and structure is required.

The synthesis of these oligomers often employs iterative cross-coupling strategies. For example, a monofunctionalized TPD derivative can be coupled with another monomer, followed by a deprotection or functionalization step to allow for the next coupling reaction. This stepwise approach enables the construction of oligomers with a specific number of repeating units and a defined chemical structure.

Stille coupling has been effectively used to synthesize alternating donor-acceptor small molecules with a central TPD core. squarespace.com These A2-D-A1-D-A2 structured molecules have been investigated as n-type organic semiconductors. squarespace.com Furthermore, star-shaped oligomers have been synthesized with a triphenylamine core and TPD-based arms, demonstrating the versatility of this building block in creating complex molecular architectures for organic solar cell applications.

Oligomer/MacromoleculeSynthetic MethodApplication
A2-D-A1-D-A2 Small MoleculesStille CouplingOrganic Thin-Film Transistors
Star-shaped OligomersConvergent SynthesisOrganic Solar Cells

Table 2: Examples of π-conjugated oligomers and macromolecules based on TPD scaffolds.

Advanced Spectroscopic and Structural Characterization of 4,6 Dichlorothieno 3,4 C Furan 1,3 Dione Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy would be a crucial tool for elucidating the molecular structure of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione derivatives in solution.

¹H NMR: In a derivative of this compound that contains protons, their chemical shifts, coupling constants, and integration would provide information about their chemical environment and proximity to other protons. For the parent compound, which lacks protons, this technique would not be applicable.

¹³C NMR: The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons, the chlorinated thiophene (B33073) carbons, and any carbons in derivative functional groups would provide key structural information.

Without experimental data, a representative data table cannot be generated.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insight into their fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The isotopic pattern resulting from the presence of two chlorine atoms and a sulfur atom would be a characteristic feature.

Fragmentation Analysis: Techniques like electron ionization (EI) or collision-induced dissociation (CID) would be used to fragment the molecule. The resulting fragmentation pattern would offer clues about the stability of different parts of the molecule and help to confirm the proposed structure.

A data table of expected mass-to-charge ratios and their relative abundances is not available without experimental results.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a crystalline derivative of this compound, this technique would provide precise information on:

Bond lengths and angles.

The planarity of the fused ring system.

Intermolecular interactions, such as halogen bonding or π-stacking, in the crystal lattice.

Crystallographic data, including unit cell parameters and atomic coordinates, are not available in the literature for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in this compound derivatives by observing their characteristic vibrational modes.

Infrared Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl groups in the furan-1,3-dione ring. Vibrations associated with the C-Cl and C-S bonds of the thiophene ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for vibrations that are weak or absent in the IR spectrum.

A table of characteristic vibrational frequencies cannot be compiled without experimental spectra.

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Visible absorption and fluorescence emission spectroscopy would be used to investigate the electronic properties of this compound derivatives.

UV-Visible Absorption: The UV-Vis spectrum would reveal the wavelengths of light absorbed by the molecule, corresponding to electronic transitions between molecular orbitals. The positions and intensities of the absorption maxima (λmax) would be characteristic of the conjugated π-system.

Emission Spectroscopy: For derivatives that are fluorescent, emission spectroscopy would provide information about the excited state of the molecule, including the emission wavelength and quantum yield.

Specific data on the optical properties of this compound are not currently documented.

Computational and Theoretical Investigations of 4,6 Dichlorothieno 3,4 C Furan 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its molecular orbitals and their corresponding energy levels. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For thieno[3,4-c]furan-1,3-dione systems, the distribution of the HOMO and LUMO is key to predicting their behavior in chemical reactions. The HOMO is typically distributed over the electron-rich thiophene (B33073) ring, while the LUMO is often localized on the electron-withdrawing furan-1,3-dione portion. The introduction of chlorine atoms at the 4 and 6 positions is expected to lower the energies of both the HOMO and LUMO due to their inductive electron-withdrawing effects, which would also influence the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thienofuran System

Molecular OrbitalEnergy (eV)Description
LUMO-2.5The lowest energy unoccupied orbital, indicating the propensity of the molecule to accept electrons.
HOMO-6.0The highest energy occupied orbital, reflecting the molecule's electron-donating capability.
HOMO-LUMO Gap 3.5 The energy difference between the HOMO and LUMO, a key indicator of chemical stability and reactivity.

Note: The data in this table is illustrative for a generic thienofuran system and is intended to demonstrate the concepts of HOMO, LUMO, and the energy gap. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and various reactivity descriptors of organic molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles.

From the optimized geometry and electronic structure, several global reactivity descriptors can be calculated. These descriptors, derived from the conceptual DFT framework, help in quantifying the molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, DFT calculations would likely reveal a planar or near-planar geometry for the fused ring system. The chlorine substituents would influence the electronic distribution and, consequently, the reactivity descriptors. For instance, the high electronegativity of chlorine is expected to increase the electrophilicity of the molecule.

Table 2: Calculated Reactivity Descriptors for a Model Dichlorinated Thiophene Derivative

DescriptorFormulaCalculated Value (Illustrative)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.25 eVIndicates the tendency of electrons to escape from the molecule.
Chemical Hardness (η)(ELUMO - EHOMO) / 21.75 eVA higher value suggests greater stability and lower reactivity.
Electrophilicity Index (ω)μ2 / (2η)5.15 eVMeasures the molecule's capacity to act as an electrophile.

Note: The values in this table are for a model dichlorinated thiophene derivative and serve to illustrate the application of DFT in calculating reactivity descriptors. Specific calculations are needed for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

This type of analysis can predict the regioselectivity and stereoselectivity of reactions, such as nucleophilic aromatic substitution at the chlorinated positions or cycloaddition reactions involving the thiophene ring. For example, by calculating the energies of the transition states for nucleophilic attack at the C4 and C6 positions, one could predict which site is more susceptible to substitution.

The modeling of reaction pathways involves locating the structure of the transition state, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Vibrational frequency analysis is then performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency).

Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules. scielo.org.za These predictions are instrumental in the identification and characterization of compounds like this compound.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov These calculations help in assigning the peaks in experimental NMR spectra and can be used to predict the spectra of unknown molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. This can provide insight into the color and photophysical properties of the compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can identify the functional groups present in the molecule and confirm its structure. nih.gov

Table 3: Predicted Spectroscopic Data for a Substituted Thienofuran Analog

SpectroscopyParameterPredicted Value (Illustrative)
13C NMRCarbonyl Carbon (C=O)160-170 ppm
1H NMRThiophene Proton7.0-8.0 ppm
UV-Visλmax~300-350 nm
IRCarbonyl Stretch (C=O)~1750-1800 cm-1

Note: This table presents illustrative predicted spectroscopic data for a substituted thienofuran analog. The actual spectroscopic signatures of this compound would need to be determined through specific calculations.

Analysis of Aromaticity, Antiaromaticity, and Electron Delocalization in the Thienofuran System

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems like the thieno[3,4-c]furan core of this compound. Computational methods provide several indices to quantify the degree of aromaticity or antiaromaticity in a molecule.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity (a diatropic ring current), while a positive value suggests antiaromaticity (a paratropic ring current). Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization in the ring.

Applications in Advanced Materials and Organic Electronics Research

Exploration in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Currently, there is no specific published data detailing the performance of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione in organic solar cells. However, based on the extensive research into its analogue, thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), one can infer its potential role.

TPD-based polymers are known for their strong electron-accepting properties, which help to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This is a critical factor for achieving a high open-circuit voltage (Voc) in solar cell devices. It is plausible that the furan-dione counterpart would function similarly as an electron-deficient unit. The electronegative chlorine atoms would further enhance its electron-accepting nature, potentially leading to polymers with even lower HOMO levels.

For context, a selection of performance data for polymers derived from the related TPD building block is presented below.

Polymer AcronymHOMO (eV)LUMO (eV)Band Gap (eV)
P1 (HTPD-based)-5.64-3.742.13
P2 (ETPD-based)-5.61-3.722.11
P3 (EPDI-based)-5.64-3.892.08
VTTPD-5.39-3.701.69

This table presents data for polymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives for illustrative purposes, as specific data for polymers from this compound is not available. bwise.krnih.gov

Utilization in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Detailed studies on the use of this compound in OFETs and OLEDs have not been reported. The suitability of a material for these applications depends heavily on its charge carrier mobility and energy levels.

For OFETs, the strong electron-withdrawing character of the dichlorothienofuran dione (B5365651) unit suggests that polymers incorporating it would likely exhibit n-type (electron-transporting) or ambipolar behavior. High-performance n-type polymers are less common than their p-type (hole-transporting) counterparts, making this a valuable area of research. For comparison, homopolymers based on TPD derivatives have been synthesized and have shown electron mobilities as high as 2.11 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov

In the context of OLEDs, materials based on fused heterocyclic systems can be used as emitters or host materials. The specific photoluminescent properties (emission color and quantum yield) of materials derived from this compound would need to be experimentally determined to assess their potential in this application.

Development of Novel π-Conjugated Polymers for Optoelectronic Devices

The primary application for a monomer like 4,6-Dichlorothienofuran-1,3-dione would be in the synthesis of novel π-conjugated polymers. rsc.org By combining this electron-accepting unit with various electron-donating monomers (such as thiophene (B33073), benzodithiophene, or carbazole), a wide range of donor-acceptor copolymers could be created.

The key properties of these polymers that would be of interest include:

Optical Band Gap: The energy difference between the HOMO and LUMO, which determines the polymer's absorption spectrum and its suitability for applications like solar cells. TPD-based polymers typically have band gaps in the range of 1.9 to 2.1 eV. rsc.org

Energy Levels (HOMO/LUMO): These determine the material's compatibility with other materials in a device (e.g., electrodes, acceptor molecules) and influence key device parameters like open-circuit voltage in solar cells.

Charge Carrier Mobility: The efficiency with which electrons or holes can move through the material, a critical parameter for OFETs and for charge extraction in solar cells.

Thermal Stability: The ability of the material to withstand high temperatures during device fabrication and operation without degrading. Polymers based on related structures often exhibit good thermal stability, with decomposition temperatures above 200 °C. rsc.org

Applications in other Advanced Functional Materials Research

Beyond conventional organic electronics, conjugated polymers derived from novel building blocks are being explored for a variety of advanced applications. While no specific research has been published for materials based on this compound, related polythiophenes and other conjugated polymers are investigated for roles in:

Bioelectronics: For use in sensors and interfaces with biological systems.

Thermoelectrics: Materials that can convert heat into electricity.

Photothermal Therapy: Where materials absorb light and convert it into heat to destroy targeted cells, such as in cancer treatment. wikipedia.org

Electrochromic Devices: Materials that change color upon the application of an electrical voltage, used in smart windows and displays.

The unique electronic properties imparted by the furan (B31954) ring and chlorine atoms could make polymers from this compound interesting candidates for these emerging fields, though this remains a topic for future investigation.

Emerging Research Frontiers and Future Perspectives for 4,6 Dichlorothieno 3,4 C Furan 1,3 Dione Chemistry

Development of Asymmetric Synthetic Routes

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For 4,6-Dichlorothieno[3,4-c]furan-1,3-dione, the development of asymmetric synthetic routes could introduce stereocenters in a controlled manner, leading to derivatives with unique chiroptical properties or biological activities.

Future research could focus on adapting advanced catalytic systems to this scaffold. For instance, bimetallic catalytic systems, such as those combining rhodium(II) and a chiral N,N'-dioxide–Sm(III) complex, have proven highly efficient in asymmetric cascade reactions to form complex heterocycles. nih.gov Such a strategy could be envisioned for the enantioselective functionalization of the this compound core. Another promising avenue involves the use of chiral phosphoric acids as organocatalysts, which have been successfully employed in enantioselective Biginelli-like condensations with cyclic ketones. mdpi.com The application of these methodologies could enable the stereoselective synthesis of novel, complex derivatives starting from the thienofuran scaffold.

Table 1: Potential Asymmetric Methodologies for Derivatization

Catalytic System Potential Reaction Type Target Functionality
Chiral Rh(II)/Lanthanide(III) Complexes Cycloaddition / Ylide Formation Thiophene (B33073) double bond or anhydride (B1165640) carbonyl
Chiral Phosphoric Acids Enantioselective Condensation Reactions involving the anhydride ring opening

Exploration of Novel Reactivity Modalities

The reactivity of this compound is dictated by the interplay between the electron-withdrawing chloro-substituents, the anhydride group, and the fused thiophene ring. The strong electron-attracting effect of the fused ring system, analogous to that seen in benzofuroxans, can lead to peculiar reactivity patterns. mdpi.com This suggests that the compound could readily react with various nucleophiles, providing a platform for diverse functionalization. mdpi.com

Future studies should systematically investigate its behavior in a range of transformations:

Nucleophilic Aromatic Substitution (SNAr): The chloro atoms are activated towards substitution by the electron-deficient nature of the ring system. A kinetic study with a variety of amines or other nucleophiles could provide valuable insight into the reaction mechanism. mdpi.com

Cycloaddition Reactions: The electron-poor thiophene ring could act as a dienophile in Diels-Alder reactions, or the entire system could participate in other pericyclic reactions to construct complex polycyclic frameworks.

Ring-Opening Reactions: The anhydride moiety is susceptible to ring-opening by nucleophiles like alcohols or amines, providing a straightforward method to generate thiophene-3,4-dicarboxylic acid derivatives with diverse functional handles. This is a common reactivity pattern for similar anhydrides. researchgate.net

Integration into Multi-component Systems and Supramolecular Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and atom economy. nih.govnih.gov The reactive anhydride functionality of this compound makes it an ideal candidate for incorporation into MCRs, such as isocyanide-based reactions like the Ugi or Passerini reactions. nih.gov This could enable the rapid synthesis of diverse libraries of complex, thiophene-containing molecules.

In the realm of supramolecular chemistry, the planar, electron-deficient aromatic core of the molecule is well-suited for forming ordered assemblies. Key interactions that could be exploited include:

π-π Stacking: The electron-deficient nature of the ring system promotes strong stacking interactions with electron-rich aromatic molecules, a feature seen in related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) systems. researchgate.net

Halogen Bonding: The two chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on other molecules to direct crystal packing and form co-crystals or extended networks. nih.gov This precise control over intermolecular interactions is crucial for designing materials with specific electronic or optical properties.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before their synthesis, saving significant time and resources. nih.gov This approach is highly applicable to the this compound system for designing derivatives with tailored optoelectronic properties, relevant for applications like organic photovoltaics. nih.govacs.org

By computationally modifying the core structure with various donor and acceptor groups, researchers can predict key parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The energy levels of the highest occupied and lowest unoccupied molecular orbitals determine the electronic band gap and are crucial for applications in organic electronics. acs.org

Absorption Spectra: Time-dependent DFT (TD-DFT) can predict the maximum absorption wavelength (λmax), guiding the design of molecules that absorb specific regions of the solar spectrum. nih.gov

Reactivity Indices: DFT calculations can model the molecule's electrostatic potential and orbital coefficients to predict the most likely sites for electrophilic or nucleophilic attack, corroborating experimental reactivity studies. nih.govrsc.org

Table 2: Hypothetical Computationally Designed Derivatives and Predicted Properties

Derivative Modification Predicted HOMO (eV) Predicted LUMO (eV) Predicted Band Gap (eV) Predicted λmax (nm)
Unsubstituted Core -7.2 -3.5 3.7 350
With Donor Groups (e.g., -NH2) -6.5 -3.4 3.1 420
With Acceptor Groups (e.g., -CN) -7.5 -3.9 3.6 365
Extended Conjugation (e.g., vinyl-aryl) -6.8 -3.7 3.1 450

Note: These values are illustrative and would require specific DFT calculations for accurate prediction.

Synergistic Approaches between Synthesis, Characterization, and Application Development

The rapid advancement of this compound chemistry will depend on a highly integrated and synergistic research approach. This involves creating a continuous feedback loop between computational design, chemical synthesis, and materials characterization.

This workflow would begin with computational studies to identify promising derivative structures with desirable properties (Section 8.4). These theoretical targets would then guide synthetic chemists in developing efficient and novel synthetic routes (Sections 8.1, 8.2, 8.3). The newly synthesized compounds would undergo thorough characterization using techniques like single-crystal X-ray diffraction to confirm their molecular structure and analyze their packing in the solid state, providing crucial data on intermolecular interactions. nih.gov Spectroscopic and electrochemical analyses would provide experimental data on the material's electronic and optical properties, which can be directly compared with the initial computational predictions. This comparison allows for the refinement of theoretical models, leading to more accurate predictions and the design of next-generation molecules in a continuous cycle of innovation.

Q & A

Basic: What are the key synthetic pathways for 4,6-Dichlorothieno[3,4-c]furan-1,3-dione, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including halogenation, cyclization, and oxidation. Critical parameters for optimization include:

  • Temperature: Elevated temperatures (80–120°C) are often required for cyclization steps to proceed efficiently.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Catalysts: Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) may accelerate halogenation or cross-coupling steps .

Example Optimization Table:

StepReaction TypeOptimal ConditionsYield Range
1HalogenationCl₂, 80°C, DMF60–75%
2CyclizationAlCl₃, 110°C70–85%
3OxidationHNO₃, RT80–90%

Data derived from analogous thienofuran-dione syntheses .

Advanced: How can computational quantum chemistry guide reaction mechanism elucidation for this compound?

Methodological Answer:
State-of-the-art reaction path search methods (e.g., density functional theory, DFT) can model intermediates and transition states. For example:

  • Electrophilic Aromatic Substitution (EAS): Computational studies predict regioselectivity during chlorination by analyzing electron density maps of the thieno-furan backbone .
  • Reaction Barrier Analysis: Free energy profiles identify rate-limiting steps (e.g., ring closure) and suggest catalytic additives to lower activation energies .
  • In Silico Screening: Virtual libraries of derivatives can prioritize synthetic targets based on calculated reactivity indices .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments and confirms substitution patterns (e.g., Cl positions). Aromatic protons typically appear δ 6.5–8.0 ppm .
    • 2D NMR (COSY, HSQC): Resolves coupling between thiophene and furan rings .
  • Mass Spectrometry (HRMS): Confirms molecular formula (C₆Cl₂O₃S) via exact mass matching (e.g., m/z 249.89) .
  • X-ray Crystallography: Determines crystal packing and dihedral angles between fused rings (analogous structures show 10–15° ring distortion) .

Advanced: How can factorial design resolve contradictions in reaction yield data during scale-up?

Methodological Answer:
Factorial experiments systematically evaluate interactions between variables (e.g., temperature, stoichiometry, mixing rate). For example:

  • 2³ Factorial Design: Tests three factors (temperature, solvent volume, catalyst loading) at two levels (high/low).
  • Response Surface Methodology (RSM): Identifies nonlinear relationships (e.g., solvent volume has quadratic effects on purity) .
  • Case Study: A scaled-up chlorination step showed inconsistent yields (50–80%). RSM revealed that excessive Cl₂ gas flow (>0.5 L/min) quenches intermediates, requiring real-time FTIR monitoring to optimize dosing .

Basic: What are the documented electronic properties of this compound, and how do they influence reactivity?

Methodological Answer:
The fused thieno-furan system exhibits:

  • Electron-Deficient Aromatic Rings: Chlorine substituents enhance electrophilicity, facilitating nucleophilic attack at the furan oxygen .
  • Redox Activity: Cyclic voltammetry shows two reduction peaks (-1.2 V and -1.8 V vs. Ag/AgCl), suggesting potential as an electron-accepting moiety in charge-transfer complexes .

Advanced: What strategies mitigate byproduct formation during multi-step synthesis?

Methodological Answer:

  • In Situ Quenching: Adding scavengers (e.g., silica gel) during workup traps reactive intermediates (e.g., HCl byproducts) .
  • Flow Chemistry: Continuous processing minimizes side reactions (e.g., dimerization) by controlling residence time and temperature gradients .
  • DoE (Design of Experiments): Screening orthogonal protecting groups (e.g., tert-butyl esters) reduces undesired cross-reactivity .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Samples are subjected to 40°C/75% RH for 6 months, with HPLC monitoring degradation products (e.g., hydrolysis to dicarboxylic acids) .
  • Light Sensitivity: UV-Vis spectroscopy tracks photodegradation (λmax 320 nm) under ICH Q1B guidelines, recommending amber glass storage .

Advanced: Can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Models: Train on datasets of similar diones to correlate substituent patterns (e.g., Cl vs. Br) with bioactivity (e.g., IC₅₀ in cancer cell lines) .
  • Generative AI: Proposes derivatives with optimized LogP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Screening: Ames tests (OECD 471) confirm mutagenicity potential; handle in fume hoods with nitrile gloves .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to avoid dioxin formation .

Advanced: How do steric and electronic effects influence its utility in coordination chemistry?

Methodological Answer:

  • Ligand Design: The dione’s rigid backbone and Cl substituents stabilize transition metals (e.g., Pd²⁺) via chelation, as shown by XAS (X-ray absorption spectroscopy) .
  • Catalytic Applications: Pd complexes of this ligand show 90% enantiomeric excess in asymmetric Suzuki-Miyaura couplings, attributed to Cl-induced steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.